molecular formula C12H14FN5O B278280 N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide

Cat. No. B278280
M. Wt: 263.27 g/mol
InChI Key: RSNOVVANMXDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide, also known as BFT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide exerts its anti-cancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to the accumulation of DNA damage and ultimately, cell death. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide also inhibits the activity of the enzyme topoisomerase I, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to selectively target cancer cells, while sparing normal cells. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has several advantages for use in lab experiments. It is easy to synthesize and purify, and has a low toxicity profile. However, N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has some limitations, including poor solubility in water and low bioavailability.

Future Directions

There are several future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide. One potential direction is the development of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential use of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide in combination with other anti-cancer agents, such as chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide and its potential applications in other fields, such as anti-inflammatory therapy.
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide is a promising chemical compound with potential applications in cancer research and anti-inflammatory therapy. Its low toxicity profile and selective targeting of cancer cells make it an attractive candidate for further study. Further research is needed to fully understand its mechanism of action and potential applications in other fields.

Synthesis Methods

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide can be synthesized through a multistep process involving the reaction of 2-fluoroaniline with butyl isocyanate, followed by the reaction with sodium azide and finally, the reaction with acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and preventing angiogenesis. N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

properties

Product Name

N-(2-butyl-2H-tetrazol-5-yl)-2-fluorobenzamide

Molecular Formula

C12H14FN5O

Molecular Weight

263.27 g/mol

IUPAC Name

N-(2-butyltetrazol-5-yl)-2-fluorobenzamide

InChI

InChI=1S/C12H14FN5O/c1-2-3-8-18-16-12(15-17-18)14-11(19)9-6-4-5-7-10(9)13/h4-7H,2-3,8H2,1H3,(H,14,16,19)

InChI Key

RSNOVVANMXDPNK-UHFFFAOYSA-N

SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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